N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-(2-methylpropylsulfamoyl)benzamide
Description
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-(2-methylpropylsulfamoyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a tert-butyloxolan ring, a benzamide moiety, and a sulfamoyl group, making it a subject of interest for its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-(2-methylpropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4S/c1-14(2)12-22-27(24,25)17-8-6-15(7-9-17)19(23)21-13-16-10-11-26-18(16)20(3,4)5/h6-9,14,16,18,22H,10-13H2,1-5H3,(H,21,23)/t16-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKNQKMUVFRWQW-AEFFLSMTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCOC2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C(=O)NC[C@H]2CCO[C@@H]2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-(2-methylpropylsulfamoyl)benzamide typically involves multiple steps:
Formation of the tert-butyloxolan ring: This step often starts with the cyclization of a suitable precursor under acidic or basic conditions to form the oxolane ring.
Attachment of the benzamide moiety: The benzamide group can be introduced through an amide coupling reaction, using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like triethylamine.
Introduction of the sulfamoyl group: This step involves the reaction of the intermediate with a sulfonamide reagent, such as chlorosulfonic acid or a sulfonyl chloride, under controlled conditions to ensure selective sulfonamide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency and selectivity.
Flow chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques like chromatography and crystallization to achieve high-purity final products.
Chemical Reactions Analysis
Types of Reactions
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-(2-methylpropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzamide or sulfamoyl moieties, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-(2-methylpropylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]-4-(2-methylpropylsulfamoyl)benzamide: can be compared with other benzamide derivatives and sulfonamide compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyloxolan ring, benzamide moiety, and sulfamoyl group allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
